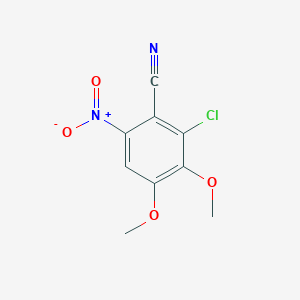
2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile is an organic compound with the molecular formula C9H7ClN2O4 It is a derivative of benzonitrile, characterized by the presence of chloro, methoxy, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile typically involves the nitration of 2-Chloro-3,4-dimethoxybenzonitrile. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of 2-Chloro-3,4-dimethoxy-
Activité Biologique
2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile (CDMB) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C9H7ClN2O4
- Molar Mass : 242.62 g/mol
- Density : 1.44 g/cm³ (predicted)
- Boiling Point : 421.2 °C (predicted)
These properties suggest that CDMB is a stable compound suitable for various biological assays.
The biological activity of CDMB is primarily attributed to its interaction with specific cellular targets, influencing various biochemical pathways:
- Enzyme Inhibition : CDMB has been shown to inhibit certain enzymes involved in cellular signaling and metabolic processes. For instance, it may interact with kinases or phosphatases, altering their activity and leading to downstream effects on cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that CDMB exhibits antimicrobial properties against various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or function.
Antimicrobial Effects
Research indicates that CDMB demonstrates significant antimicrobial activity. A study evaluated its efficacy against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results suggest that CDMB could be a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of CDMB. The compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | |
| MCF-7 (breast cancer) | 20 | |
| Normal Human Fibroblasts | >100 |
The selectivity index indicates that CDMB could be a promising candidate for targeted cancer therapies.
Study on Anticancer Activity
In a recent study, CDMB was evaluated for its anticancer potential in vivo using xenograft models of human tumors. The results showed a significant reduction in tumor size compared to control groups, suggesting that CDMB may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Mechanistic Insights
Further mechanistic studies revealed that CDMB activates apoptotic pathways via the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This dual action enhances its efficacy as an anticancer agent.
Propriétés
IUPAC Name |
2-chloro-3,4-dimethoxy-6-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4/c1-15-7-3-6(12(13)14)5(4-11)8(10)9(7)16-2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWQAROVFUHBQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])C#N)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384259 |
Source


|
| Record name | 2-chloro-3,4-dimethoxy-6-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-28-4 |
Source


|
| Record name | 2-chloro-3,4-dimethoxy-6-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














